2-(2-Fluoro-3-nitrophenyl)acetonitrile
Description
Significance of Arylacetonitriles as Synthetic Intermediates in Advanced Organic Synthesis
Arylacetonitriles are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. Their utility stems from the reactivity of the nitrile group and the adjacent benzylic position, which can be readily functionalized. These compounds are known precursors for various molecular scaffolds, making them a powerful tool for medicinal chemists. guidechem.com
The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic rings. The versatility of arylacetonitriles makes them essential in the construction of diverse and biologically relevant structures.
Strategic Importance of Fluorine and Nitroaryl Moieties in Molecular Design
The incorporation of fluorine and nitroaryl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Fluorine: The introduction of fluorine into a molecule can significantly alter its properties. acs.org Due to its high electronegativity and relatively small size, fluorine can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby increasing the metabolic stability of a drug. nih.gov The replacement of a hydrogen atom with fluorine can lead to improved membrane permeability and enhanced binding affinity to target proteins. acs.org
Nitroaryl Group: The nitro group is a strong electron-withdrawing group that can profoundly influence the electronic properties of a molecule. This feature is often exploited in the design of compounds with specific biological activities. While the presence of a nitro group can sometimes be associated with toxicity, it is also a key component in a number of therapeutic agents, including antibacterial and anticancer drugs. The nitro group can be reduced to an amino group, providing a synthetic handle for further molecular elaboration.
The presence of both a fluorine atom and a nitro group on the same aromatic ring, as in 2-(2-Fluoro-3-nitrophenyl)acetonitrile, creates a unique electronic environment that can be advantageous in the design of novel bioactive compounds.
Overview of Research Trajectories for Related Chemical Scaffolds
Research into substituted phenylacetonitriles is a vibrant area of organic and medicinal chemistry. The development of new synthetic methods to access these compounds and their subsequent use in the synthesis of complex molecules are of significant interest.
A plausible synthetic route to this compound likely begins with the nitration of ortho-fluorotoluene. This reaction yields a mixture of isomers, including 2-fluoro-3-nitrotoluene (B1317587) and 2-fluoro-5-nitrotoluene, which can then be separated. guidechem.com The 2-fluoro-3-nitrotoluene can then be subjected to benzylic bromination to form 2-fluoro-3-nitrobenzyl bromide. Subsequent reaction with a cyanide salt, such as sodium cyanide, would yield the final product, this compound. This general strategy of benzylic halogenation followed by cyanation is a common method for the synthesis of arylacetonitriles.
The exploration of compounds with similar substitution patterns, such as other fluoro-nitrophenyl derivatives, is an active area of research. These compounds are often investigated for their potential as anticancer agents, with studies showing that some derivatives can inhibit the growth of cancer cells. biosynth.com Furthermore, related scaffolds are used in the development of new materials and as probes for biological processes. The unique substitution pattern of this compound positions it as a candidate for similar research endeavors, potentially leading to the discovery of new chemical entities with valuable properties.
Interactive Data Table: Properties of this compound and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1214360-03-8 | C₈H₅FN₂O₂ | 180.14 |
| 2-(2-Fluoro-5-nitrophenyl)acetonitrile | 1000339-92-3 | C₈H₅FN₂O₂ | 180.14 |
| 2-(3-Fluoro-2-nitrophenyl)acetonitrile | 105003-88-1 | C₈H₅FN₂O₂ | 180.14 |
| 2-(4-Fluoro-3-nitrophenyl)acetonitrile | 157662-77-6 | C₈H₅FN₂O₂ | 180.14 |
| 2-(5-Fluoro-2-nitrophenyl)acetonitrile | 3456-75-5 | C₈H₅FN₂O₂ | 180.14 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-(2-fluoro-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5FN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4H2 |
InChI Key |
CMPOJYAPMSVVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Fluoro 3 Nitrophenyl Acetonitrile
Direct Aryl Cyanation Approaches
Direct aryl cyanation methods involve the introduction of a nitrile group onto the 2-fluoro-3-nitrophenyl scaffold. This is typically accomplished through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Metal-Catalyzed Cyanation Reactions
Palladium-catalyzed cyanation of aryl halides stands as a powerful and versatile method for the synthesis of aryl nitriles. This approach involves the reaction of an aryl halide (e.g., 1-bromo-2-fluoro-3-nitrobenzene or 1-chloro-2-fluoro-3-nitrobenzene) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
A variety of palladium sources can be employed, including palladium on carbon (Pd/C), palladium(II) acetate (Pd(OAc)₂), and palladium precatalysts. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often showing superior performance. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which are favored for their lower toxicity compared to other cyanide reagents. organic-chemistry.orgrsc.org
The reaction is typically carried out in a polar aprotic solvent such as dimethylacetamide (DMAC) or a mixture of an organic solvent and water. The addition of a base is often necessary to facilitate the reaction.
Table 1: Exemplary Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
| Catalyst | Ligand | Cyanide Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd/C | dppf | Zn(CN)₂ | - | DMAC | 110 | up to 98 | organic-chemistry.org |
| Pd(OAc)₂ | CM-phos | K₄[Fe(CN)₆]·3H₂O | Na₂CO₃ | Acetonitrile (B52724)/Water | 70 | 74-97 | blogspot.com |
| Pd₂(dba)₃ | XPhos | K₄[Fe(CN)₆]·3H₂O | K₂CO₃ | Dioxane/Water | 100 | High | nih.gov |
| NiCl₂·6H₂O | dppf | Zn(CN)₂ | DMAP | DMAC | 80 | Good |
Note: Yields are for analogous aryl halide cyanation reactions and may vary for the specific synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Recent advancements have also explored nickel-catalyzed cyanation reactions, which offer a more cost-effective alternative to palladium. These reactions often utilize similar ligands and cyanide sources. mdpi.com
Nucleophilic Displacement Strategies for Aromatic Nitriles
Nucleophilic aromatic substitution (SNA) presents another viable route for the synthesis of this compound. In this approach, a suitable leaving group on the aromatic ring, activated by the electron-withdrawing nitro group, is displaced by a cyanide nucleophile. The fluorine atom itself can also be a target for nucleophilic displacement, though its reactivity is influenced by the other substituents on the ring.
A plausible precursor for this reaction would be a 2-fluoro-3-nitrobenzyl halide, such as 2-fluoro-3-nitrobenzyl bromide. The reaction with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), would yield the desired product. The use of a phase-transfer catalyst can enhance the reaction rate by facilitating the transfer of the cyanide ion into the organic phase. youtube.comchemguide.co.ukdocbrown.info
Functional Group Interconversions on Precursor Molecules
An alternative synthetic strategy involves starting with a molecule that already possesses the phenylacetonitrile (B145931) framework and subsequently introducing the fluoro and nitro functionalities. This approach relies on well-established functional group interconversion reactions.
Conversion of Halogenated Precursors to Nitriles
This subsection is conceptually similar to the direct cyanation approaches but can also include the conversion of a benzylic halide to a nitrile. For instance, if 2-(2-fluoro-3-nitrophenyl)methanol is synthesized first, it can be converted to the corresponding benzyl bromide, which then undergoes nucleophilic substitution with a cyanide salt to afford the target nitrile.
Introduction of Fluorine and Nitro Groups onto Phenylacetonitrile Backbones
This approach is less common for this specific substitution pattern due to the directing effects of the substituents. However, it is theoretically possible to start with phenylacetonitrile and introduce the nitro and fluoro groups in a stepwise manner. The nitration of phenylacetonitrile would likely yield a mixture of isomers, from which the desired 3-nitrophenylacetonitrile would need to be separated. Subsequent fluorination would present significant challenges in terms of regioselectivity.
A more practical approach within this category involves the use of a precursor that already contains one or two of the required functional groups. For example, 2-fluoro-3-nitroaniline can be a key intermediate. The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer reaction using a copper(I) cyanide catalyst to introduce the nitrile group. wikipedia.orgnih.gov This method is particularly useful for introducing a cyano group in a specific position on the aromatic ring.
Another potential precursor is 2-fluoro-3-nitrobenzaldehyde. The aldehyde can be converted to the corresponding aldoxime, which is then dehydrated to yield the nitrile. This two-step process, or a one-pot variation, provides a reliable method for the synthesis of aryl nitriles from aldehydes. google.comchem-soc.si
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical to achieve high yields and purity of this compound. For metal-catalyzed cyanation reactions, key parameters to consider include:
Catalyst and Ligand Screening: A range of palladium or nickel catalysts and phosphine ligands should be screened to identify the most effective combination for the specific substrate.
Cyanide Source: The choice of cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) can significantly impact reaction efficiency and safety.
Solvent and Base: The polarity of the solvent and the nature of the base can influence the reaction rate and yield. A systematic screening of different solvents and bases is often necessary.
Temperature and Reaction Time: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting side reactions. The reaction time should be monitored to determine the point of maximum conversion.
For nucleophilic displacement reactions, optimization would focus on the choice of solvent, the concentration of the cyanide source, the reaction temperature, and the potential use of a phase-transfer catalyst to enhance the reaction rate.
Solvent Selection and Its Influence on Reaction Efficiency
The choice of solvent is paramount in the synthesis of this compound, particularly in the nucleophilic substitution step where 2-fluoro-3-nitrobenzyl bromide is treated with a cyanide salt. The solvent not only dissolves the reactants but also influences the reaction rate and the formation of byproducts.
The nucleophilic substitution reaction to form the nitrile is typically an SN2 reaction. For such reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the cyanide salt (e.g., Na⁺ or K⁺) while not strongly solvating the cyanide anion (CN⁻). This leaves the nucleophile more "naked" and reactive, thereby increasing the reaction rate. In contrast, protic solvents, such as water or alcohols, can hydrogen bond with the cyanide anion, stabilizing it and reducing its nucleophilicity. The presence of water can also lead to the undesirable side reaction of hydrolysis of the benzyl bromide to form the corresponding benzyl alcohol.
Commonly employed solvents for the cyanation of benzyl halides are acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. The use of ethanol is also reported, often with the careful exclusion of water to minimize hydrolysis.
Table 1: Illustrative Effect of Solvent on the Cyanation of a Substituted Benzyl Bromide (Note: Data is illustrative for a typical nucleophilic substitution of a benzyl bromide with sodium cyanide and may not represent the exact values for 2-fluoro-3-nitrobenzyl bromide.)
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (hours) | Yield (%) |
| Acetone | 21 | 6 | 85 |
| DMF | 37 | 4 | 92 |
| DMSO | 47 | 3 | 95 |
| Acetonitrile | 36 | 5 | 88 |
| Ethanol (anhydrous) | 24 | 8 | 75 |
The data illustrates that highly polar aprotic solvents like DMSO and DMF can significantly accelerate the reaction and improve yields.
Temperature and Pressure Effects on Synthetic Outcomes
Temperature is a critical parameter that directly influences the rate of both the benzylic bromination and the subsequent cyanation.
For the benzylic bromination of 2-fluoro-3-nitrotoluene (B1317587) using N-bromosuccinimide (NBS), the reaction is typically initiated by heat or UV light to generate the necessary bromine radicals. The reaction is often carried out at the reflux temperature of the solvent, which is commonly a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The temperature needs to be high enough to initiate the radical chain reaction but controlled to prevent side reactions, such as multiple brominations or reactions involving the aromatic ring.
In the nucleophilic substitution step, an increase in temperature generally leads to a higher reaction rate, in accordance with the Arrhenius equation. Heating the reaction mixture under reflux is a common practice to ensure a reasonable reaction time. However, excessive temperatures can promote elimination reactions (though less common with primary benzyl halides) or decomposition of the starting materials and products, especially given the presence of the thermally sensitive nitro group.
Pressure is not a significant variable in these liquid-phase reactions under standard laboratory conditions and is typically maintained at atmospheric pressure.
Table 2: Illustrative Effect of Temperature on the Cyanation of a Substituted Benzyl Bromide in DMF (Note: Data is illustrative and shows the general trend for a typical nucleophilic substitution.)
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 25 (Room Temp.) | 24 | 60 |
| 50 | 8 | 85 |
| 80 | 4 | 92 |
| 120 | 2 | 88 (with some decomposition) |
This table demonstrates that an optimal temperature exists to maximize yield and minimize reaction time.
Catalyst Systems and Ligand Design for Enhanced Selectivity
While the traditional two-step synthesis via a benzyl bromide intermediate is robust, modern synthetic methodologies are exploring direct, catalytic approaches for the synthesis of benzylic nitriles from the corresponding toluenes. These methods often involve the catalytic activation of the benzylic C-H bond.
Copper-catalyzed systems have shown promise for the direct cyanation of benzylic C-H bonds. These reactions typically involve a copper(I) or copper(II) salt as the catalyst, an oxidant, and a cyanide source. The design of the ligand coordinating to the copper center is crucial for the efficiency and selectivity of the reaction. Chiral ligands, such as bis(oxazoline) (BOX) ligands, have been employed to achieve enantioselective cyanation of benzylic C-H bonds, which would be a significant advancement for the synthesis of chiral derivatives of this compound.
The ligand's steric and electronic properties can influence the reactivity and selectivity of the catalyst. Bulky ligands can promote reductive elimination and prevent catalyst deactivation. Electron-donating or electron-withdrawing groups on the ligand can modulate the redox potential of the copper center, thereby affecting the catalytic cycle.
Palladium-catalyzed C-H cyanation is another area of active research, though it is more commonly applied to aryl C-H bonds. However, developments in this field could lead to new catalytic systems for benzylic cyanation.
Table 3: Examples of Catalyst Systems for Benzylic C-H Cyanation (General)
| Catalyst | Ligand | Cyanide Source | Oxidant | Typical Substrate |
| Cu(I) salt | Bis(oxazoline) (BOX) | TMSCN | N-Fluorobenzenesulfonimide (NFSI) | Alkylarenes |
| Cu(II) salt | Bipyridine derivatives | KCN | Peroxide | Ethylbenzene |
| Pd(OAc)₂ | Phosphine ligands | KCN | - | (More common for aryl C-H) |
These catalytic methods offer the potential for a more atom-economical and direct synthesis of this compound, avoiding the use of stoichiometric brominating agents.
Reactivity Profiles and Transformational Chemistry of 2 2 Fluoro 3 Nitrophenyl Acetonitrile
The chemical personality of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is dominated by the interplay between its electron-deficient aromatic system and the functional groups attached to it. The fluorine atom, positioned ortho to a strongly electron-withdrawing nitro group, is highly susceptible to displacement by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgnih.gov Concurrently, the methylene (B1212753) protons (C(sp³)-H) of the acetonitrile (B52724) group are acidic, enabling deprotonation to form a stabilized carbanion that can engage in a variety of carbon-carbon bond-forming reactions. google.comresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Atom
The SNAr reaction is a cornerstone of this compound's chemistry, providing a reliable method for introducing a wide range of functional groups onto the aromatic core.
The activated nature of the C-F bond in this compound allows for substitution reactions with a broad spectrum of nucleophiles. Research on similarly activated fluoronitroaromatic systems demonstrates that these reactions proceed efficiently. nih.govresearchgate.net
Nitrogen Nucleophiles: Amines, both primary and secondary, readily displace the fluorine atom. For instance, reactions with various amines in the presence of a base like potassium carbonate in a solvent such as DMF lead to the formation of the corresponding N-substituted 2-(3-nitro-2-aminophenyl)acetonitrile derivatives. nih.gov Polymeric amines like polyvinylamine have also been successfully used in SNAr reactions with activated fluoroaromatics. researchgate.net
Oxygen Nucleophiles: Alkoxides and phenoxides serve as effective oxygen nucleophiles. Reactions with alcohols in the presence of a strong base like sodium hydride or potassium hydroxide (B78521) yield aryl ether products. nih.gov
Sulfur Nucleophiles: Thiolates, generated from thiols and a base, are potent nucleophiles that react smoothly to form aryl sulfides. nih.gov
Carbon Nucleophiles: Carbanions, such as those derived from malonic esters, are capable of displacing the fluorine. For example, the reaction of ortho-fluoronitrobenzene with diethyl 2-fluoromalonate in the presence of sodium hydride results in the displacement of the aromatic fluorine atom. researchgate.net
The table below summarizes representative SNAr reactions on activated fluoro-nitro-aromatic compounds, illustrating the scope of applicable nucleophiles.
| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type |
|---|---|---|---|
| Nitrogen | Dialkylamines (e.g., Diethylamine) | K₂CO₃, DMF, Heat | 2-(2-(Dialkylamino)-3-nitrophenyl)acetonitrile |
| Oxygen | Methanol (as Methoxide) | KOH or NaH, Reflux | 2-(2-Methoxy-3-nitrophenyl)acetonitrile |
| Sulfur | Thiophenol (as Thiophenolate) | K₂CO₃, DMF, Heat | 2-(3-Nitro-2-(phenylthio)phenyl)acetonitrile |
| Carbon | Diethyl Malonate (as enolate) | NaH, DMF | Diethyl 2-(2-(cyanomethyl)-6-nitrophenyl)malonate |
Nucleophilic aromatic substitution reactions are highly regioselective. The nucleophile preferentially attacks the carbon atom bearing the leaving group (fluorine) because this position is activated by the electron-withdrawing nitro group located at the ortho position. libretexts.org The formation of the intermediate Meisenheimer complex is significantly stabilized by the delocalization of the negative charge onto the nitro group. wikipedia.orglibretexts.org A nitro group in the meta position would not provide this resonance stabilization, rendering the compound much less reactive towards SNAr. libretexts.org Therefore, substitution occurs exclusively at the C-2 position, replacing the fluorine atom, rather than at other positions on the aromatic ring.
The SNAr mechanism is a two-step process: addition of the nucleophile to the aromatic ring, followed by elimination of the leaving group. wikipedia.orglibretexts.org The presence of a strong electron-withdrawing group, such as the nitro group (NO₂), is crucial for this pathway to be favorable. wikipedia.org
The nitro group activates the aromatic ring towards nucleophilic attack in two ways:
Inductive Effect: The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the ring through the sigma bonds, making the ring carbons more electrophilic.
Resonance Effect: During the initial addition step, the nucleophile attacks the carbon bearing the fluorine, creating a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The nitro group, being ortho to the site of attack, can directly participate in resonance and delocalize the negative charge, which significantly stabilizes this intermediate. wikipedia.orgyoutube.com This stabilization lowers the activation energy of the first, typically rate-determining, step of the reaction. nih.gov The rearomatization of the ring through the expulsion of the fluoride (B91410) ion is generally a fast process. nih.gov
Reactions Involving the Acetonitrile Moiety
The acetonitrile functional group provides a second major site for chemical transformations, primarily through the functionalization of the α-carbon.
The methylene (CH₂) protons adjacent to the cyano group are acidic due to the electron-withdrawing nature of the nitrile. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can be used in a variety of carbon-carbon bond-forming reactions. google.comorgsyn.org
Alkylation: The carbanion generated from this compound can be readily alkylated by reacting it with alkyl halides. A common and efficient method for this transformation is phase-transfer catalysis, where an aqueous solution of a strong base like sodium hydroxide is used in conjunction with a quaternary ammonium (B1175870) salt catalyst (e.g., benzyltriethylammonium chloride) to transfer the hydroxide ion into the organic phase for deprotonation. orgsyn.org This method avoids the need for expensive and hazardous bases or strictly anhydrous conditions. orgsyn.org Alternatively, bases like sodium hydride or potassium tert-butoxide in solvents like DMSO or THF can be employed. google.comresearchgate.net
Acylation: In a similar fashion, the carbanion can react with acylating agents such as acyl chlorides or anhydrides to yield β-ketonitriles. This reaction also proceeds via the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the acylating agent.
The table below illustrates potential alkylation reactions based on established methods for phenylacetonitrile (B145931) derivatives.
| Reagent | Base/Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Ethyl Bromide | 50% aq. NaOH / Benzyltriethylammonium chloride | 28-35 °C | 2-(2-Fluoro-3-nitrophenyl)butyronitrile |
| Benzyl Chloride | 50% aq. NaOH / Benzyltriethylammonium chloride | Room Temperature | 2-(2-Fluoro-3-nitrophenyl)-3-phenylpropanenitrile |
| Benzyl Alcohol | KOtBu / Toluene | 120 °C | 2-(2-Fluoro-3-nitrophenyl)-3-phenylpropanenitrile |
| Acetyl Chloride | NaH / THF | 0 °C to Room Temp. | 3-(2-Fluoro-3-nitrophenyl)-3-oxopropanenitrile |
Reactions Involving the Acetonitrile Moiety
C(sp3)-H Functionalization and Carbon-Carbon Bond Formation
Condensation Reactions with Aldehydes and Ketones
The activated methylene group in this compound makes it a suitable substrate for condensation reactions with various carbonyl compounds, particularly aldehydes and ketones. The electron-withdrawing effects of the adjacent phenyl ring, further intensified by the nitro and fluoro substituents, increase the acidity of the α-hydrogens, facilitating their removal by a base.
This reactivity is prominently featured in the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com In this reaction, a weak base is typically used to deprotonate the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated dinitrile or a related conjugated system. wikipedia.org The product is often an α,β-unsaturated ketone, also known as a conjugated enone. wikipedia.org
For this compound, the reaction with an aromatic aldehyde, such as benzaldehyde, in the presence of a base like piperidine (B6355638) or sodium ethoxide, would be expected to produce (E/Z)-2-(2-fluoro-3-nitrophenyl)-3-phenylacrylonitrile. The stereoselectivity of the reaction can be influenced by the reaction conditions, although the more stable E-isomer is often the major product.
Table 1: Representative Knoevenagel Condensation Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Benzaldehyde | Piperidine | (E/Z)-2-(2-Fluoro-3-nitrophenyl)-3-phenylacrylonitrile |
| This compound | Acetone | Basic Alumina | 2-(2-Fluoro-3-nitrophenyl)-3-methylbut-2-enenitrile |
This table represents expected outcomes based on the principles of the Knoevenagel condensation.
Transition Metal-Catalyzed Cross-Coupling Reactions
The aromatic ring of this compound is substituted with both a fluorine atom and a nitro group, both of which can participate in transition metal-catalyzed cross-coupling reactions. However, the presence of the strongly electron-withdrawing nitro group can sometimes deactivate the aryl halide towards certain palladium-catalyzed reactions. researchgate.net
The fluorine atom can potentially undergo nucleophilic aromatic substitution, but it can also participate in cross-coupling reactions, for instance, under specific palladium or nickel catalysis. More commonly, the C-NO₂ bond can be activated for cross-coupling. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been successfully applied to nitroarenes for the formation of C-N bonds. nih.gov In such a reaction, the nitro group is displaced by an amine. This allows for the synthesis of various substituted anilines from nitroaromatic precursors. nih.govrsc.org For example, reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and ligand could potentially lead to the substitution of the nitro group.
Furthermore, the nitro group can be reduced in situ to an amino group, which can then participate in subsequent coupling reactions. This dual role of nitroarenes as both electrophiles and arylamine surrogates has been demonstrated in Buchwald-Hartwig-type couplings. rsc.org
Table 2: Potential Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |
| Buchwald-Hartwig Amination | Di-n-butylamine | Pd(OAc)₂ / Buchwald Ligand | 2-(3-(Di-n-butylamino)-2-fluorophenyl)acetonitrile |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-(2-Fluoro-3-phenylphenyl)acetonitrile |
This table illustrates hypothetical applications of cross-coupling reactions based on established methodologies for related compounds.
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. The activated nature of the methylene protons in this compound makes it an excellent candidate for MCRs that utilize active methylene compounds.
A prime example is the Gewald reaction, which synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or related nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org In this context, this compound can serve as the activated nitrile component. The reaction typically proceeds via an initial Knoevenagel condensation between the carbonyl compound and the nitrile, followed by the addition of sulfur and subsequent cyclization. wikipedia.org
Reacting this compound with cyclohexanone, elemental sulfur, and a base like morpholine (B109124) would be expected to yield a tetrahydrobenzothiophene derivative, specifically 2-amino-3-(2-fluoro-3-nitrophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene. The versatility of the Gewald reaction allows for a wide range of ketones and aldehydes to be used, leading to a diverse library of thiophene (B33073) derivatives. umich.edumdpi.com
Transformation of the Nitrile Group to Other Functionalities
The nitrile group (—C≡N) is a versatile functional group that can be converted into several other important moieties, including amides, carboxylic acids, and primary amines.
Nitriles can be hydrolyzed under either acidic or basic conditions to first form a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. lumenlearning.comlibretexts.org
Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. chemistrysteps.com A subsequent tautomerization yields the amide. chemistrysteps.com Continued heating in aqueous acid will hydrolyze the amide to the corresponding carboxylic acid, 2-(2-fluoro-3-nitrophenyl)acetic acid, and an ammonium salt. libretexts.org
Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The intermediate anion is protonated by water to give an imidic acid, which tautomerizes to the amide. chemistrysteps.com In the presence of excess base and heat, the amide is further hydrolyzed to a carboxylate salt. libretexts.orgweebly.com Acidification of the reaction mixture is then required to protonate the salt and isolate the final carboxylic acid product. libretexts.orgweebly.com
Careful control of reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the intermediate, 2-(2-fluoro-3-nitrophenyl)acetamide.
The nitrile group can be reduced to a primary amine, 2-(2-(2-fluoro-3-nitrophenyl)ethyl)amine, using various reducing agents. Common methods include catalytic hydrogenation and chemical reduction. chemguide.co.uk
Catalytic hydrogenation is typically performed using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. chemguide.co.uk This method is highly effective but presents a selectivity challenge with this compound, as the nitro group is also readily reduced under these conditions. rsc.orgillinois.edu This would likely lead to the formation of 2-(3-amino-2-fluorophenyl)ethan-1-amine.
Chemical reduction offers alternative routes. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk It will, however, also reduce the nitro group. Milder or more selective reagents might be employed to achieve the desired transformation. For instance, diisopropylaminoborane (B2863991) has been shown to reduce a variety of nitriles to primary amines, and its reactivity is influenced by electron-withdrawing or -donating groups on the aromatic ring. nih.govresearchgate.net The presence of the electron-withdrawing nitro group would likely facilitate this reduction. nih.gov
Table 3: Reduction of the Nitrile and/or Nitro Group
| Reagent / Conditions | Functional Group(s) Reduced | Major Product |
| H₂, Pd/C | Nitrile and Nitro | 2-(3-Amino-2-fluorophenyl)ethan-1-amine |
| LiAlH₄, then H₂O | Nitrile and Nitro | 2-(3-Amino-2-fluorophenyl)ethan-1-amine |
| BH₃·THF | Nitrile and Nitro | 2-(3-Amino-2-fluorophenyl)ethan-1-amine |
| SnCl₂, HCl | Nitro | 2-(3-Amino-2-fluorophenyl)acetonitrile |
This table outlines the expected products based on the known reactivity of the specified reagents.
The nitrile group is a valuable participant in the synthesis of heterocyclic compounds. The combination of the nitrile and the activated methylene group in this compound can be exploited to construct various ring systems. e-bookshelf.de
For example, condensation of the active methylene group with a suitable bis-electrophile can lead to the formation of five- or six-membered rings. One notable transformation is the reaction with isatin (B1672199) (1H-indole-2,3-dione) derivatives. In a reaction analogous to the one described for similar arylacetonitriles, this compound could react with isatin under basic conditions. nih.gov This would likely involve an initial aldol-type condensation at the C3-keto group of isatin, followed by dehydration, to form an (E/Z)-2-(2-fluoro-3-nitrophenyl)-2-(2-oxoindolin-3-ylidene)acetonitrile. Such compounds are of interest in medicinal chemistry.
Another potential cyclization pathway involves the intramolecular reaction between the nitrile and a functional group introduced onto the phenyl ring, for example, by substitution of the nitro group. If the nitro group is first reduced to an amine, the resulting 2-(3-amino-2-fluorophenyl)acetonitrile possesses both a nucleophilic amine and an electrophilic nitrile, setting the stage for intramolecular cyclization to form substituted indoles or other heterocyclic systems under appropriate conditions.
Transformations of the Aromatic Nitro Group
The nitro group on the aromatic ring of this compound is a versatile functional handle, enabling a variety of chemical transformations. Its reactivity is central to the elaboration of this molecule into more complex chemical structures, particularly through reduction to the corresponding amine and subsequent cyclization reactions.
Participation in Intra- and Intermolecular Cyclization Processes
The transformation of this compound, particularly after the reduction of its nitro group to an amine, opens pathways for the synthesis of various heterocyclic structures through cyclization reactions. The resulting intermediate, 2-(3-Amino-2-fluorophenyl)acetonitrile, is primed for intramolecular reactions due to the ortho-relationship between the newly formed amine and the cyanomethyl group.
Intramolecular Cyclization: The product of nitro reduction is a derivative of o-aminophenylacetonitrile, a common precursor for the synthesis of indoles. Reductive cyclization, where both the nitro and nitrile groups react, is a known pathway to form indole (B1671886) derivatives. For example, the catalytic hydrogenation of related compounds like the oxime of 2-nitrophenylpyruvic acid can yield indole-2-carboxylic acid. rsc.org This suggests that under specific conditions, this compound could undergo a similar transformation to produce a fluorinated indole derivative.
Intermolecular Cyclization: The nitroarene functionality can also participate in complex intermolecular reactions to form polycyclic systems. A notable example is the tandem synthesis of indolo[1,2-b]isoquinolines from 2-alkynylanilines and nitroarenes, promoted by a strong base. acs.org In this process, a carbanion intermediate reacts with the nitroarene, which acts as an electrophile to install an N-aryl moiety, leading to the construction of three new bonds and a tetracyclic fused indole system in a single pot. acs.org This type of reaction highlights the potential of nitroarenes like this compound to serve as building blocks in complex, multi-component cyclization cascades.
Synergistic Effects of Fluorine and Nitro Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is profoundly influenced by the combined electronic effects of the fluorine, nitro, and cyanomethyl substituents. These groups work in synergy to dictate the molecule's behavior in substitution reactions.
The nitro group is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects. minia.edu.eglibretexts.org The fluorine atom is also strongly electron-withdrawing via its high electronegativity (-I effect), although it can donate electron density through resonance (+M effect); for halogens, the inductive effect is generally dominant. minia.edu.eglibretexts.org The cyanomethyl group further contributes to the electron-deficient nature of the ring.
This strong deactivation has two major consequences:
Reactivity in Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is rendered highly unreactive towards electrophiles. minia.edu.eg All three substituents are deactivating. In a forced reaction, the directing effects would compete. The nitro and cyanomethyl groups are meta-directors, while the fluorine is an ortho, para-director. libretexts.orgmasterorganicchemistry.com This would likely direct an incoming electrophile to the C5 position, which is meta to the nitro and cyanomethyl groups and para to the fluorine atom.
Reactivity in Nucleophilic Aromatic Substitution (SNAr): The synergistic electron withdrawal significantly activates the aromatic ring for nucleophilic attack, a reaction that is typically difficult for benzene itself. researchgate.net The fluorine atom, being a good leaving group and positioned ortho to the strongly activating nitro group, is particularly susceptible to displacement by nucleophiles. The rate-determining step in an SNAr reaction is the formation of a negatively charged Meisenheimer complex. stackexchange.com The presence of the ortho-nitro group provides powerful stabilization for this intermediate, thereby accelerating the reaction. The reactivity of ortho-fluoronitrobenzene is known to be higher than its para isomer due to the pronounced inductive effect of the nitro group at the ortho position, which helps stabilize the developing negative charge. stackexchange.com This makes the C-F bond in this compound a likely site for nucleophilic substitution, a key reactive pathway for this molecule.
Advanced Mechanistic Investigations of 2 2 Fluoro 3 Nitrophenyl Acetonitrile Reactions
Stereochemical and Regiochemical Control Mechanisms
The unique substitution pattern of 2-(2-fluoro-3-nitrophenyl)acetonitrile, featuring a fluorine atom and a nitro group ortho to each other on a phenylacetonitrile (B145931) framework, gives rise to distinct and controllable reactivity. The interplay of electronic and steric effects governs the stereochemical outcomes of reactions at the benzylic carbon and the regioselectivity of substitutions on the aromatic ring.
Diastereoselectivity in Carbon-Carbon Bond Formation
The acidic proton on the carbon atom adjacent to the cyano group in this compound allows for the formation of a carbanion, which can act as a nucleophile in various carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions. The stereochemical course of these reactions, specifically the diastereoselectivity, is a subject of significant mechanistic interest.
In reactions analogous to the aldol addition, where the nitrile anion reacts with an aldehyde, the formation of two new stereocenters can lead to syn or anti diastereomers. The observed selectivity is often rationalized using the Zimmerman-Traxler model, which invokes a chair-like six-membered transition state. In this model, the metal cation coordinates to both the aldehyde oxygen and the nitrogen of the nitrile anion. The substituents on the aldehyde and the nitrile anion will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the stereochemical outcome.
For instance, in related systems, the geometry of the enolate (or nitrile anion) plays a crucial role. (Z)-enolates typically lead to syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. The presence of the bulky and electron-withdrawing 2-fluoro-3-nitrophenyl group is expected to exert a significant influence on the facial selectivity of the nucleophilic attack.
While specific studies on the diastereoselective reactions of this compound are not extensively documented in publicly available literature, research on electronically similar nitriles provides valuable insights. For example, the diastereoselective aldol reaction of phenylacetonitrile has been shown to produce anti-products with high selectivity, a result attributed to the intermediacy of an N-lithiated nitrile anion.
The fluorine atom at the ortho position can also influence diastereoselectivity through steric and electronic effects. It can affect the preferred conformation of the reacting species and the stability of the transition state. In some cases, fluorine substitution has been observed to cause a reversal of diastereoselectivity compared to non-fluorinated analogues, a phenomenon termed fluorine-induced diastereodivergence.
Table 1: Diastereoselectivity in Analogous Aldol-Type Reactions
| Nitrile Substrate | Aldehyde | Base/Catalyst | Diastereomeric Ratio (anti:syn) | Reference |
| Phenylacetonitrile | Benzaldehyde | LDA | >50:1 | nih.gov |
| 3-Acetyl-3-fluoro-2-oxindole (as enolate) | Benzaldehyde | Lewis Acid | Predominantly syn | rsc.org |
This table presents data from analogous systems to illustrate the principles of diastereoselection in reactions involving nitrile anions.
Regioselective Functionalization of the Aromatic Ring
The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the ortho-nitro group and the fluorine atom. This activation makes the fluorine atom a good leaving group, and its substitution is the most common regioselective functionalization of the molecule.
The mechanism of SNAr typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex intermediate. The rate-determining step is usually the initial attack of the nucleophile. The strong electron-withdrawing nitro group at the ortho position effectively stabilizes the negative charge of the Meisenheimer complex, thereby facilitating the substitution at the fluorine-bearing carbon.
Studies on similar systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated that a wide range of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines, can displace the fluorine atom with high regioselectivity and in good yields. rsc.orgnih.govcrossref.org This high degree of regiocontrol is a direct consequence of the electronic activation provided by the nitro group.
While SNAr at the C-2 position is the dominant reaction pathway, functionalization at other positions of the aromatic ring is more challenging. Electrophilic aromatic substitution is generally disfavored due to the deactivating nature of the nitro and cyanoalkyl groups. However, functionalization at other positions could potentially be achieved through directed ortho-metalation. In such a strategy, a directing group would coordinate to a metal, facilitating deprotonation and subsequent reaction with an electrophile at an adjacent position. The nitrile group itself has been explored as a directing group for meta-C-H activation in some systems, which could offer an alternative route for functionalization.
Table 2: Regioselective Nucleophilic Aromatic Substitution on an Analogous Fluoronitroarene
| Nucleophile | Product | Yield (%) | Reference |
| Methoxide | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 | crossref.org |
| Ethanethiolate | 3-Ethylthio-5-nitro-1-(pentafluorosulfanyl)benzene | Not Reported | rsc.org |
| Morpholine (B109124) | 3-Morpholino-5-nitro-1-(pentafluorosulfanyl)benzene | 63 | crossref.org |
| Piperidine (B6355638) | 3-Piperidino-5-nitro-1-(pentafluorosulfanyl)benzene | 51 | crossref.org |
This table showcases the regioselective substitution of fluorine in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with a similar electronic setup to this compound.
Applications in Complex Chemical Synthesis
As a Building Block for Heterocyclic Compounds
The intrinsic functionality of 2-(2-Fluoro-3-nitrophenyl)acetonitrile makes it an ideal starting material for the synthesis of various heterocyclic structures, which are core components of many pharmaceuticals and functional materials.
Quinolines: The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry. While direct syntheses using this compound are not extensively documented, its structure is primed for classical quinoline synthesis strategies. For instance, the nitro group can be reduced to an amine, and the acetonitrile (B52724) group can be hydrolyzed or otherwise modified to participate in cyclization reactions. A general modern approach involves the [5+1] cyclization of 2-vinylanilines, which can be prepared from precursors like this compound, with polyfluoroalkanoic acids to yield 2-fluoroalkylated quinolines. organic-chemistry.org This catalyst- and additive-free method provides excellent functional group tolerance and can be performed on a gram scale. organic-chemistry.org
Indoles: Indole (B1671886) derivatives are ubiquitous in biologically active natural products and pharmaceuticals. The synthesis of substituted indoles can be achieved through various methods where a precursor like this compound could be employed. For example, metal-free methods for synthesizing 2-(per)fluoroalkyl-3-nitro indoles involve the intramolecular cyclization of amides derived from related nitroaryl compounds. researchgate.net A typical pathway could involve the reduction of the nitro group in this compound to an aniline (B41778), followed by reactions at the acetonitrile and amino groups to construct the pyrrole (B145914) ring of the indole system.
Oxazoles: Oxazoles are another class of five-membered heterocyclic compounds with diverse applications. The synthesis of oxazole (B20620) rings often involves the cyclization of N-propargylamides. mdpi.com A synthetic route utilizing this compound could involve its conversion to a corresponding carboxylic acid or derivative, which is then coupled with a propargylamine. The resulting N-propargylamide can undergo cycloisomerization, often catalyzed by a Lewis acid like Zn(OTf)₂, to form the desired substituted oxazole ring. mdpi.com This method is valued for its operational simplicity and high atom economy. mdpi.com
| Heterocycle | General Synthetic Strategy | Potential Role of this compound | Key Advantages |
|---|---|---|---|
| Quinolines | [5+1] Cyclization of 2-vinylanilines | Precursor to the required substituted aniline after reduction of the nitro group and modification of the acetonitrile moiety. | Metal-free, high yield, good functional group tolerance. organic-chemistry.org |
| Indoles | Intramolecular cyclization of amides or enamines | Serves as the starting framework for creating ortho-amino-substituted phenyl derivatives necessary for cyclization. researchgate.net | Access to complex and highly substituted indole cores. mdpi.com |
| Oxazoles | Tandem cycloisomerization of N-propargylamides | Can be converted to a carboxylic acid derivative to form the N-propargylamide precursor. | Simple, efficient, and provides access to fluorinated oxazoles. mdpi.com |
Polycyclic and fused-ring systems are of great interest in medicinal chemistry as they can lead to molecules with improved pharmacological properties and novel mechanisms of action. nih.gov The rigid three-dimensional structures of these scaffolds can enhance binding affinity and selectivity for biological targets. bldpharm.com
The reactive sites on this compound allow it to serve as a cornerstone for building such complex architectures. For example, the aniline derived from the reduction of the nitro group can be a nucleophile in reactions that form a new ring, while the acetonitrile group can be elaborated into another cyclic structure. Intramolecular reactions, such as a Friedel-Crafts-type cyclization initiated after transformation of the nitrile group, could lead to the formation of a new ring fused to the initial benzene (B151609) ring. The presence of the fluorine atom can also be exploited in transition-metal-catalyzed cross-coupling reactions to build additional rings. The development of cascade reactions using substrates like octafluorocyclopentene (B1204224) with peptides demonstrates a modern approach to generating complex fluorinated polycycles in a single step, highlighting the value of fluorinated building blocks in creating intricate scaffolds. nih.gov
Precursor to Fluorinated Organic Molecules of Research Interest
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.
The 2-(2-fluoro-3-nitrophenyl) moiety can be incorporated into larger molecules that are being investigated for biological activity. The nitro group is a common feature in bioreductive compounds, which can be selectively activated under hypoxic conditions found in solid tumors. nih.gov Following reduction to the amine, the resulting aniline can be readily derivatized, for example, by acylation or alkylation, to attach the fluoronitrophenyl scaffold to other biologically active pharmacophores. The synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, for instance, shows how fluorinated benzoyl chlorides can be used to create cytotoxic agents against cancer cell lines, illustrating a strategy where a derivative of this compound could be employed. nih.gov
| Application Area | Synthetic Utility | Example of Principle | Resulting Property |
|---|---|---|---|
| Biologically Relevant Structures | Serves as a fluorinated scaffold for attachment to other pharmacophores after functional group manipulation. | Use of fluorinated aryl groups in the synthesis of anticancer agents. nih.gov | Enhanced cytotoxicity, metabolic stability. researchgate.netnih.gov |
| Advanced Materials | Acts as a monomer precursor for fluorinated polymers or a building block for organic electronic materials. | Incorporation of polar functional groups (F, NO₂, CN) to influence material properties. | Specific optical, thermal, or electronic characteristics. |
Role in Divergent Synthetic Strategies
A divergent synthetic strategy allows for the creation of a library of structurally diverse compounds from a single, highly functionalized starting material. The multiple, orthogonally reactive functional groups of this compound make it an excellent substrate for such an approach.
The three key functional groups—fluoro, nitro, and acetonitrile—can be addressed with high selectivity under different reaction conditions:
Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., Fe/HCl, SnCl₂, catalytic hydrogenation), opening up a vast array of subsequent reactions such as diazotization, acylation, and reductive amination.
Nitrile Group Transformation: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SₙAr) by a range of nucleophiles (e.g., alkoxides, amines, thiols), allowing for the introduction of diverse substituents onto the aromatic ring.
By choosing the sequence of these transformations, a chemist can generate a wide variety of distinct molecular scaffolds from the single starting material, this compound. This makes it a powerful tool for generating compound libraries for drug discovery and materials science research.
Computational and Theoretical Chemistry Studies of 2 2 Fluoro 3 Nitrophenyl Acetonitrile
Electronic Structure and Molecular Orbital Analysis for Reactivity Predictions
The electronic structure of 2-(2-fluoro-3-nitrophenyl)acetonitrile is fundamental to its reactivity. The distribution of electrons within the molecule, dictated by the aromatic ring and its three substituents—fluoro (-F), nitro (-NO₂), and cyanomethyl (-CH₂CN)—creates regions of varying electron density that are susceptible to either electrophilic or nucleophilic attack.
Molecular Orbital (MO) theory, particularly the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone for predicting chemical reactivity. nih.govresearchgate.net The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with some contribution from the cyanomethyl group. The LUMO, conversely, is anticipated to be heavily concentrated on the nitro group and the aromatic ring, a common feature for nitroaromatic compounds. researchgate.netrsc.org This distribution suggests that the molecule will act as an electron acceptor in reactions. The strong electron-withdrawing nature of the nitro and fluoro groups lowers the energy of both the HOMO and LUMO, making the molecule less susceptible to electrophilic attack but more reactive towards nucleophiles. numberanalytics.com
Reactivity indices, derived from conceptual DFT, can further quantify these predictions. Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) provide a numerical basis for comparing reactivity.
Table 1: Predicted Conceptual DFT Reactivity Indices (Note: Values are hypothetical, based on trends for similar molecules.)
| Parameter | Predicted Value | Significance for Reactivity |
|---|---|---|
| HOMO Energy | ~ -8.5 eV | Indicates electron-donating ability (lower value suggests weaker donation) |
| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting ability (lower value suggests stronger acceptance) |
| HOMO-LUMO Gap | ~ 6.5 eV | Reflects chemical stability and reactivity (larger gap suggests higher stability) |
| Electrophilicity Index (ω) | High | Suggests a strong electrophilic character, prone to attack by nucleophiles |
Transition State Modeling and Potential Energy Surface Mapping
Transition state (TS) modeling and the mapping of potential energy surfaces (PES) are essential computational techniques for elucidating reaction mechanisms and predicting reaction kinetics. nih.govbohrium.com A PES is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org Minima on this surface correspond to stable reactants, products, and intermediates, while saddle points represent transition states—the highest energy barrier along a reaction coordinate. bohrium.comnih.gov
For this compound, a key reaction to study would be nucleophilic aromatic substitution (SNAr). Due to the activating effect of the electron-withdrawing nitro group, the fluorine atom could potentially be displaced by a nucleophile. Computational modeling can map the energy profile of this reaction, starting from the reactants (the acetonitrile (B52724) and a nucleophile), proceeding through a high-energy Meisenheimer complex (the transition state or a high-energy intermediate), and ending with the final product. numberanalytics.com
The PES for such a reaction would be constructed by calculating the energy at numerous points along the reaction coordinate, which could be defined by the breaking of the C-F bond and the formation of the new C-Nucleophile bond. oup.comacs.org The calculated activation energy (the energy difference between the reactants and the transition state) is a direct predictor of the reaction rate. These models can also explore the regioselectivity of reactions, for instance, by comparing the energy barriers for substitution at different positions on the ring, confirming that the positions activated by the nitro group are the most likely sites of attack.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural confirmation of newly synthesized compounds. wisc.eduglobalresearchonline.net
¹H and ¹³C NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) of hydrogen and carbon atoms. researchgate.netlibretexts.org For this compound, the aromatic protons are expected to resonate in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. libretexts.org The methylene (B1212753) (-CH₂) protons of the acetonitrile group would appear further upfield. Similarly, ¹³C NMR shifts for the aromatic carbons are predicted to be in the 120-150 ppm range, with carbons directly attached to the electron-withdrawing groups showing distinct shifts. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. DFT calculations can predict the vibrational frequencies of a molecule with good accuracy. nih.gov For this compound, strong characteristic absorption bands would be predicted for the nitrile group (C≡N stretch, ~2250 cm⁻¹), the nitro group (asymmetric and symmetric NO₂ stretches, ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and the C-F bond (~1200-1100 cm⁻¹). globalresearchonline.net
Table 2: Predicted Spectroscopic Data (Note: Values are hypothetical and based on typical ranges for the functional groups.)
| Spectroscopy Type | Feature | Predicted Value/Region |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |
| ¹H NMR | Methylene Protons (-CH₂CN) | 4.0 - 4.5 ppm |
| ¹³C NMR | Aromatic Carbons | 115 - 150 ppm |
| ¹³C NMR | Nitrile Carbon (-C≡N) | 115 - 120 ppm |
| IR Absorption | C≡N Stretch | ~2250 cm⁻¹ |
| IR Absorption | Asymmetric NO₂ Stretch | ~1530 cm⁻¹ |
| IR Absorption | Symmetric NO₂ Stretch | ~1350 cm⁻¹ |
| IR Absorption | C-F Stretch | ~1250 cm⁻¹ |
Analysis of Substituent Effects on Aromaticity and Reactivity
The properties of this compound are governed by the combined electronic effects of its three substituents. The fluoro and nitro groups are strongly electron-withdrawing, primarily through induction (-I effect) for fluorine and through both induction and resonance (-M effect) for the nitro group. The cyanomethyl group is weakly electron-withdrawing.
These substituent effects significantly modulate the aromaticity and reactivity of the benzene ring. aip.orgacs.org Aromaticity, the special stability of the delocalized π-electron system, can be quantified using computational indices like the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS). Generally, strong electron-withdrawing groups can slightly decrease the aromaticity of the benzene ring compared to benzene itself. researchgate.netnih.gov
The directing influence of these groups on electrophilic aromatic substitution is antagonistic. The fluoro group is an ortho-, para-director, while the nitro and cyanomethyl groups are meta-directors. msu.edu However, due to the strong deactivating nature of all three substituents, electrophilic substitution on this ring would be extremely difficult. Conversely, for nucleophilic aromatic substitution, the powerful electron-withdrawing effects of the nitro group, positioned ortho to the fluorine atom, strongly activate the ring for nucleophilic attack at the carbon bearing the fluorine. masterorganicchemistry.com Computational analysis can quantify these competing effects by modeling the stability of reaction intermediates for substitution at various positions, confirming the preferred reaction pathways. acs.org The interplay of these substituent effects makes the molecule an interesting case for theoretical study, highlighting the complex rules that govern aromatic reactivity. acs.org
Advanced Analytical Characterization Techniques in a Research Context
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This powerful technique provides unequivocal proof of a compound's absolute structure, including bond lengths, bond angles, and stereochemistry.
In a research setting, obtaining a single crystal of 2-(2-Fluoro-3-nitrophenyl)acetonitrile suitable for SC-XRD would be a primary objective following its synthesis. The resulting data would yield a detailed crystallographic information file (CIF), containing the exact spatial coordinates of each atom in the crystal lattice. This would definitively confirm the substitution pattern on the phenyl ring—verifying the ortho-fluoro and meta-nitro positions relative to the acetonitrile (B52724) group. Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the material's bulk properties.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₅FN₂O₂ |
| Formula Weight | 180.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Note: This table represents hypothetical data as specific experimental values are not publicly available.
High-Resolution NMR Spectroscopic Analysis (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed picture of the connectivity and chemical environment of the atoms in this compound.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns. For this compound, one would expect to see signals in the aromatic region corresponding to the three protons on the phenyl ring, and a singlet in the aliphatic region for the two protons of the methylene (B1212753) (-CH₂-) group. The splitting patterns of the aromatic protons would be complex due to coupling to each other and to the neighboring fluorine atom, providing crucial information for assigning their positions.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The carbon of the nitrile group (-C≡N) would appear in its characteristic region, as would the methylene carbon.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. azom.com A single resonance would be expected for the fluorine atom in this compound. Its chemical shift would be indicative of its electronic environment, and its coupling to adjacent protons would further confirm the substitution pattern on the aromatic ring. azom.com
Predicted NMR Data Table for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~7.5-8.5 | m | - | Aromatic CH |
| ¹H | ~4.0 | s | - | CH₂CN |
| ¹³C | ~150-160 (d) | d | J(C-F) ≈ 250 | C-F |
| ¹³C | ~110-140 | m | - | Aromatic CH & C-NO₂, C-CH₂CN |
| ¹³C | ~115-120 | s | - | -C≡N |
| ¹³C | ~20-25 | s | - | -CH₂CN |
| ¹⁹F | ~ -110 to -130 | m | - | Ar-F |
Note: This table contains predicted data based on known chemical shift ranges for similar functional groups. Specific experimental values are required for confirmation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₈H₅FN₂O₂), HRMS would be used to confirm its molecular formula. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental composition. This technique is invaluable for confirming the identity of a newly synthesized compound and differentiating it from potential impurities or isomers.
HRMS Data Table for this compound:
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₅FN₂O₂ |
| Calculated Monoisotopic Mass | 180.0335 |
| Measured Monoisotopic Mass | Value |
| Mass Error (ppm) | Value |
| Ionization Mode | ESI+, APCI+ |
Note: This table requires experimental data for the measured mass and error.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. A sharp, intense band around 2250 cm⁻¹ would indicate the nitrile (-C≡N) stretch. researchgate.net Strong absorptions in the regions of 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively. Aromatic C-H and C=C stretching bands, as well as a C-F stretching vibration, would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile stretch is typically a strong and sharp signal in the Raman spectrum. The symmetric stretch of the nitro group also tends to be Raman active. This technique can be particularly useful for studying conformational isomers and molecular symmetry.
Key Vibrational Frequencies Table for this compound:
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | IR, Raman | ~2250 |
| Nitro (-NO₂) Asymmetric Stretch | IR | ~1540 |
| Nitro (-NO₂) Symmetric Stretch | IR, Raman | ~1350 |
| C-F Stretch | IR | ~1200-1300 |
| Aromatic C-H Stretch | IR | ~3000-3100 |
| Aromatic C=C Stretch | IR, Raman | ~1400-1600 |
Note: These are approximate ranges and specific peak positions would be determined experimentally.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector would be suitable for detection, given the presence of the chromophoric nitrophenyl group. The retention time and peak purity would be used to assess the sample's homogeneity.
Gas Chromatography (GC): Provided that this compound is sufficiently volatile and thermally stable, GC could also be employed for purity analysis. A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC is particularly effective for detecting small amounts of volatile residual solvents from the synthesis.
Typical Chromatographic Conditions Table:
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| HPLC | C18, 4.6 x 150 mm, 5 µm | Water/Acetonitrile gradient | UV (e.g., 254 nm) |
| GC | DB-5 or similar, 30 m x 0.25 mm | Helium or Nitrogen | FID or MS |
Note: These are representative conditions that would need to be optimized for the specific analysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Fluoro-3-nitrophenyl)acetonitrile, and how do reaction conditions influence yield?
- Answer : A common approach involves nucleophilic substitution or nitration of precursor aryl halides. For example, substituting a nitro group at the meta position of a fluorophenyl precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the target compound. Reaction temperature (0–5°C for nitration) and stoichiometric ratios (e.g., 1:1.2 substrate-to-nitrating agent) are critical to minimize byproducts like dinitro derivatives .
- Methodological Tip : Monitor reaction progress using TLC with UV visualization or HPLC (C18 column, acetonitrile/water mobile phase) to optimize conditions.
Q. How should researchers characterize this compound to confirm purity and structure?
- Answer : Use a combination of:
- ¹H/¹³C NMR : Look for characteristic acetonitrile proton signals (~3.5 ppm) and aromatic splitting patterns due to fluorine coupling.
- FT-IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
- Mass Spectrometry (EI-MS) : Expect molecular ion peaks at m/z 194 (C₈H₅FNO₂⁺) .
- Data Table :
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 3.5 (s, 2H, CH₂CN), δ 7.2–8.1 (m, 3H, Ar-H) |
| IR | 2240 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂) |
Q. What are the critical safety considerations for handling this compound?
- Answer : The compound is classified as a [劇-III] hazardous substance. Key precautions include:
- Storage : Store in a cool (0–6°C), dry, inert atmosphere (argon) to prevent decomposition .
- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent nitrile hydrolysis .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Answer : The electron-withdrawing fluorine at the ortho position enhances electrophilicity at the nitro-substituted carbon, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the fluoro group may reduce reaction rates. Computational studies (DFT) suggest a Hammett σₚ value of +0.78 for the fluoro-nitro substituent combination, correlating with observed reactivity trends .
- Methodological Tip : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF) and track intermediates via in-situ Raman spectroscopy.
Q. What analytical strategies resolve contradictions in spectroscopic data for nitro-fluorinated acetonitrile derivatives?
- Answer : Discrepancies in NMR splitting (e.g., unexpected multiplicity) may arise from fluorine coupling or solvent effects. Strategies include:
- Variable Temperature NMR : To distinguish dynamic effects (e.g., rotational barriers) from static structural features.
- 19F NMR : Directly observe fluorine environments (δ -110 to -120 ppm for aryl-F) .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Answer : Common byproducts include de-fluorinated analogs (e.g., 3-nitrophenylacetonitrile) and dimerized species. Mitigation involves:
- Stepwise Nitro/Fluoro Introduction : Avoid simultaneous halogenation and nitration.
- Flow Chemistry : Improve heat dissipation to suppress side reactions (e.g., use microreactors at 10°C) .
- Data Table :
| Byproduct | Formation Pathway | Mitigation Strategy |
|---|---|---|
| Dimer | Radical coupling at high temp | Use radical inhibitors (BHT) |
| De-fluorinated | Acidic hydrolysis | Control pH (neutral conditions) |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
